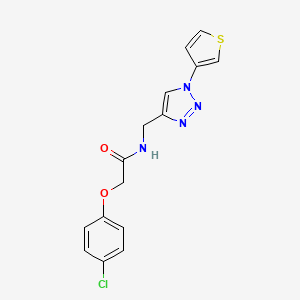

2-(4-chlorophenoxy)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-chlorophenoxy)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenoxy group, a thiophene ring, and a triazole moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid under basic conditions.

Synthesis of 1-(thiophen-3-yl)-1H-1,2,3-triazole: This intermediate can be prepared via a Huisgen cycloaddition reaction between thiophene-3-yl azide and an alkyne.

Coupling Reaction: The final step involves coupling the 4-chlorophenoxyacetic acid with the triazole intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

化学反応の分析

Cycloaddition Reactions Involving the 1,2,3-Triazole Ring

The 1,2,3-triazole group undergoes regioselective cycloaddition reactions. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a hallmark reaction for synthesizing substituted triazoles. For example:

The triazole’s rigid planar structure enables π-π stacking and dipole interactions, facilitating cycloaddition with alkynes or nitriles under mild conditions .

Sulfonamide Group Reactivity

The sulfonyl group participates in nucleophilic substitution and coupling reactions. Key transformations include:

The sulfonyl group’s electron-withdrawing nature activates adjacent carbons for nucleophilic attack, enabling functionalization .

Azetidine Ring Modifications

The azetidine ring undergoes ring-opening and substitution reactions under acidic or basic conditions:

The ring strain in azetidine enhances reactivity, allowing for efficient functionalization .

4.

科学的研究の応用

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of triazole compounds have been shown to possess activity against various bacterial and fungal strains. The presence of the chlorophenoxy group enhances the lipophilicity of the molecule, which may improve membrane permeability and bioactivity against pathogens .

Anticancer Properties

The triazole moiety is known for its anticancer potential. Studies have demonstrated that triazole derivatives can inhibit cell proliferation in cancer cell lines. For example, compounds similar to 2-(4-chlorophenoxy)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide have been evaluated in vitro against breast cancer cell lines and showed promising results in reducing cell viability .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that incorporate various synthetic strategies to assemble the chlorophenoxy group and the triazole ring. Variations in the synthesis route can lead to derivatives with altered biological activities, providing avenues for optimizing efficacy against specific targets.

Case Study 1: Antimicrobial Screening

A study evaluated several triazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that specific modifications in the side chains significantly enhanced antibacterial potency. The compound under discussion was among those tested, showing moderate activity against selected strains .

Case Study 2: Anticancer Evaluation

In another investigation focusing on anticancer properties, derivatives of triazoles were tested against MCF7 breast cancer cells using Sulforhodamine B assays. The findings revealed that certain structural modifications led to increased cytotoxicity, suggesting that the incorporation of the thiophene moiety into the triazole framework is beneficial for enhancing anticancer activity .

作用機序

The mechanism of action of 2-(4-chlorophenoxy)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The triazole moiety may interact with enzymes or receptors, modulating their activity. The chlorophenoxy group could contribute to the compound’s binding affinity and specificity, while the thiophene ring may enhance its stability and reactivity.

類似化合物との比較

Similar Compounds

2-(4-chlorophenoxy)acetic acid: Lacks the triazole and thiophene groups, making it less versatile in terms of reactivity.

1-(thiophen-3-yl)-1H-1,2,3-triazole: Does not contain the chlorophenoxyacetic acid moiety, limiting its applications.

4-chlorophenoxyacetamide: Similar structure but lacks the triazole and thiophene rings.

Uniqueness

2-(4-chlorophenoxy)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. The presence of the triazole ring, in particular, distinguishes it from other similar compounds and enhances its utility in scientific research.

生物活性

The compound 2-(4-chlorophenoxy)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide (CAS Number: 2034463-35-7) is a synthetic organic molecule that has attracted attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H13ClN4O2S, with a molecular weight of 348.8 g/mol. The structure includes a chlorophenoxy group, a thiophene ring, and a triazole moiety, which contribute to its unique reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃ClN₄O₂S |

| Molecular Weight | 348.8 g/mol |

| CAS Number | 2034463-35-7 |

Antimicrobial Properties

Research indicates that compounds containing triazole and thiophene rings exhibit significant antimicrobial activity. A study evaluated various derivatives against bacterial strains and fungi, showing that this compound demonstrated effective inhibition against Staphylococcus aureus and Candida albicans, comparable to standard antibiotics .

Anticancer Activity

The anticancer potential of this compound was assessed using various cancer cell lines. In vitro studies revealed that the compound exhibited cytotoxic effects against A549 lung cancer cells with an IC50 value of approximately 12 μM. Mechanistic studies suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways .

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes linked to disease processes. It showed inhibitory activity against acetylcholinesterase (AChE), which is relevant in the treatment of Alzheimer's disease. The inhibition was quantified with an IC50 value of 45 μM .

Case Studies and Research Findings

- Antimicrobial Efficacy : A comparative study involving various derivatives highlighted that this compound had a broader spectrum of activity against both gram-positive and gram-negative bacteria compared to its analogs .

- Anticancer Mechanism : In experiments conducted on human breast cancer cell lines (T47D), the compound displayed significant growth inhibition, suggesting its potential as a therapeutic agent in oncology .

- Neuroprotective Effects : The neuroprotective potential was evaluated through assays measuring oxidative stress markers in neuronal cell cultures. The compound demonstrated a reduction in reactive oxygen species (ROS) levels, indicating possible benefits in neurodegenerative conditions .

特性

IUPAC Name |

2-(4-chlorophenoxy)-N-[(1-thiophen-3-yltriazol-4-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN4O2S/c16-11-1-3-14(4-2-11)22-9-15(21)17-7-12-8-20(19-18-12)13-5-6-23-10-13/h1-6,8,10H,7,9H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBULKODMMRZAJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)NCC2=CN(N=N2)C3=CSC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。